molecular formula C9H12N2O2 B2677847 Ethyl-(4-nitro-benzyl)-amine CAS No. 17847-35-7

Ethyl-(4-nitro-benzyl)-amine

Cat. No. B2677847
CAS RN: 17847-35-7
M. Wt: 180.207
InChI Key: CRBKFFVPLITHLR-UHFFFAOYSA-N
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Patent
US07951803B2

Procedure details

To a mixture of 0.34 g (2.0 mmol, 1.0 eq.) of 1-(chloromethyl)-4-nitrobenzene and 1.38 g (10 mmol, 5.0 eq.) of potassium carbonate in 20 mL of acetonitrile was added 0.33 g (4.0 mmol, 2.0 eq.) ethylamine hydrochloride. The reaction mixture was heated at reflux for 16 h. The reaction mixture was allowed to cool to room temperature, filtered and the solvent removed in vacuo to provide 0.18 g (1.0 mmol, 50%) of N-(4-nitrobenzyl)ethanamine (I-29).
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+].Cl.[CH2:19]([NH2:21])[CH3:20]>C(#N)C>[N+:9]([C:6]1[CH:7]=[CH:8][C:3]([CH2:2][NH:21][CH2:19][CH3:20])=[CH:4][CH:5]=1)([O-:11])=[O:10] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0.34 g
Type
reactant
Smiles
ClCC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
1.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.33 g
Type
reactant
Smiles
Cl.C(C)N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(CNCC)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mmol
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.